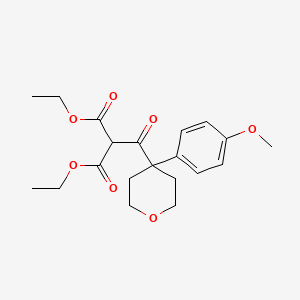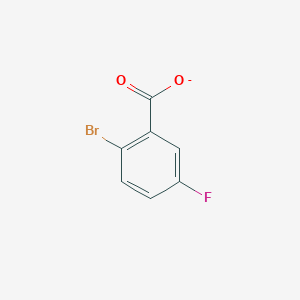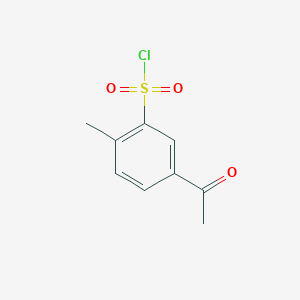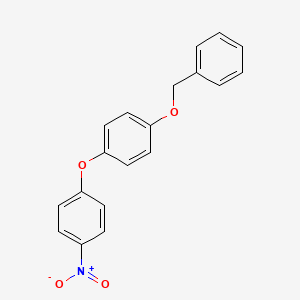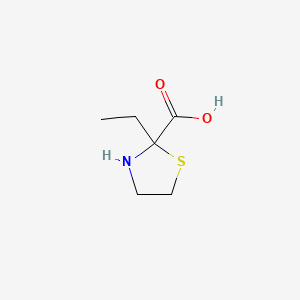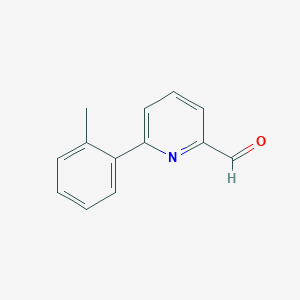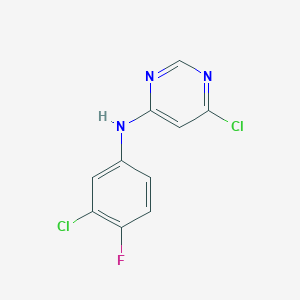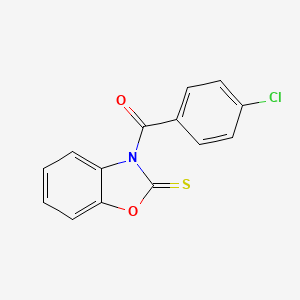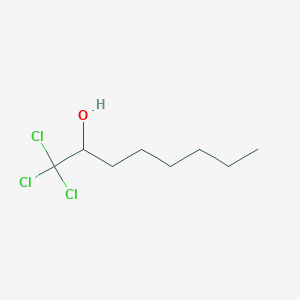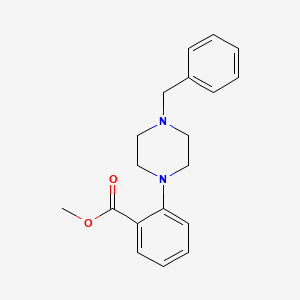
methyl 2-(4-benzylpiperazin-1-yl)benzoate
Übersicht
Beschreibung
methyl 2-(4-benzylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzylpiperazin-1-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method includes the use of dihalohydantoin as a catalyst, which allows the reaction to proceed under mild conditions without the generation of acidic waste . Another approach involves the nucleophilic substitution of aromatic carboxylates with halogen-containing compounds .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(4-benzylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under acidic conditions.
Major Products
The major products formed from these reactions include nitrobenzoates, halobenzoates, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
methyl 2-(4-benzylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of methyl 2-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in mood and cognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Benzylpiperazine: A compound with stimulant properties, often studied for its psychoactive effects.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Uniqueness
methyl 2-(4-benzylpiperazin-1-yl)benzoate stands out due to its unique combination of a benzoate ester and a benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl 2-(4-benzylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(22)17-9-5-6-10-18(17)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
BIJMTBOHUIOCTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)
![3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE](/img/structure/B8607199.png)
